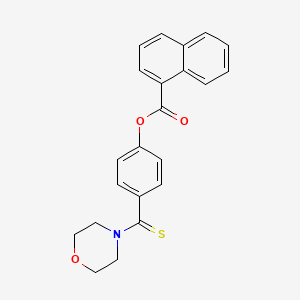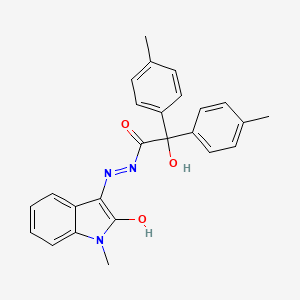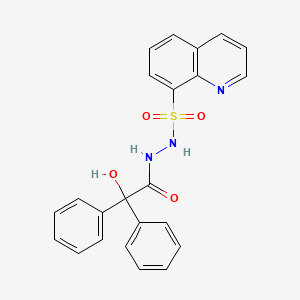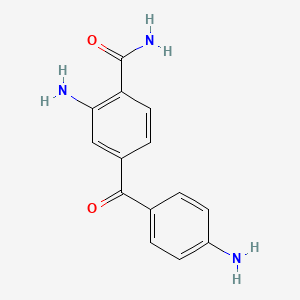
4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL NAPHTHALENE-1-CARBOXYLATE
Übersicht
Beschreibung
4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL NAPHTHALENE-1-CARBOXYLATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholine ring, a carbothioyl group, and a naphthalene carboxylate moiety, which contribute to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL NAPHTHALENE-1-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of morpholine with a suitable phenyl isothiocyanate to form the morpholine-4-carbothioyl intermediate. This intermediate is then reacted with naphthalene-1-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL NAPHTHALENE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL NAPHTHALENE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antioxidant properties.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL NAPHTHALENE-1-CARBOXYLATE involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, such as monoacylglycerol lipase (MGL) and fatty acid amide hydrolase (FAAH), which play roles in the degradation of endocannabinoids . This inhibition can lead to increased levels of endocannabinoids, which have beneficial effects in conditions like anxiety, pain, and neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(Morpholin-4-yl)carbothioyl]benzoic acid: This compound shares the morpholine and carbothioyl groups but has a benzoic acid moiety instead of a naphthalene carboxylate.
2-methoxy-5-(morpholine-4-carbothioyl)phenyl naphthalene-1-carboxylate: This compound has a similar structure but includes a methoxy group on the phenyl ring.
Uniqueness
4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL NAPHTHALENE-1-CARBOXYLATE is unique due to its combination of a morpholine ring, carbothioyl group, and naphthalene carboxylate moiety
Eigenschaften
IUPAC Name |
[4-(morpholine-4-carbothioyl)phenyl] naphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3S/c24-22(20-7-3-5-16-4-1-2-6-19(16)20)26-18-10-8-17(9-11-18)21(27)23-12-14-25-15-13-23/h1-11H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYUTFIDLBIJEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-methoxyphenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3568125.png)
![N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-3-nitrobenzamide](/img/structure/B3568142.png)
![4-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-(1-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B3568143.png)
![4-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3568149.png)
![4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B3568157.png)
![4,5-dichloro-2-({[4-(4-pyridinylmethyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B3568163.png)


![5-phenyl-2-(4-phenylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B3568190.png)
![2-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-hydroxy-6,7-dimethoxy-1-naphthyl)-N-phenylacetamide](/img/structure/B3568192.png)
![3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3568198.png)

![diethyl 5-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3568212.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B3568222.png)
